

# HPLC method for detecting Omeprazole impurity 24

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## Compound of Interest

Compound Name: 2,4-Dichloro-3,5,6-trimethylpyridine

CAS No.: 109371-17-7

Cat. No.: B017594

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Application Note: High-Resolution HPLC Quantitation of Omeprazole Impurity 24 (Thiadiazine Analog)

## Executive Summary & Scientific Context

In the high-stakes landscape of proton pump inhibitor (PPI) analysis, standard pharmacopeial methods (EP/USP) focus heavily on the Sulfone (Impurity D) and N-Oxide (Impurity E) degradants.[1] However, advanced stability profiling has identified a critical non-pharmacopeial impurity, often designated in reference catalogs as Omeprazole Impurity 24 (CAS: 2451927-87-8).[1]

Chemical Identity:

- Systematic Name: 3,9-Dimethoxy-2,4-dimethylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazine.[1][2]
- Significance: Unlike the oxidation products (Sulfone/N-Oxide), Impurity 24 represents a cyclized condensation product.[1] Its formation involves the dehydration and ring closure between the benzimidazole and pyridine moieties, creating a fused tetracyclic thiadiazine core.[1]

- Analytical Challenge: This fused aromatic structure significantly alters the hydrophobicity profile compared to the parent Omeprazole, often leading to co-elution with late-eluting dimers or retention time shifts that standard isocratic pharmacopeial methods fail to resolve adequately.[1]

This guide presents a Stability-Indicating Gradient HPLC Protocol designed specifically to resolve this hydrophobic, fused-ring impurity from the API and other known related substances.  
[1]

## Method Development Logic (Causality & Design)

To ensure scientific integrity, we must justify the chromatographic parameters selected for this protocol:

- Stationary Phase (C18 vs. C8): While the EP monograph suggests a C8 column, we utilize a High-Carbon Load C18 column.[1] The planar, fused nature of the thiadiazine ring in Impurity 24 exhibits strong interactions.[1] A C18 phase provides the necessary hydrophobic selectivity to pull this peak away from the Omeprazole main band.[1]
- Mobile Phase pH (7.6): Omeprazole is acid-labile, degrading rapidly into purple-colored degradants below pH 7.[1]0. We maintain the classic phosphate buffer at pH 7.6 to stabilize the API on-column.[1]
- Gradient Profile: An isocratic hold is insufficient for Impurity 24 due to its increased lipophilicity ( $\log P > \text{Omeprazole}$ ).[1] A gradient ramp is implemented to elute this late-running impurity as a sharp, quantifiable peak rather than a broad band.[1]

## Detailed Experimental Protocol

### Reagents & Materials[1][2][3][4][5]

- Reference Standard: Omeprazole Impurity 24 (CAS: 2451927-87-8), Purity >95%.[1][2]
- API Standard: Omeprazole USP/EP Reference Standard.[1]
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

- Buffer Reagents: Disodium Hydrogen Phosphate ( ), Sodium Dihydrogen Phosphate ( ), 10% NaOH (for pH adjustment).[1]

## Chromatographic Conditions

Parameter	Setting	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent	3.5 µm particle size improves resolution of closely eluting isomers.[1]
Column Temp	25°C ± 2°C	Ambient temp prevents thermal degradation of the labile sulfoxide bond.[1]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.[1]
Injection Vol	20 µL	Higher volume to ensure LOQ sensitivity for trace impurity analysis.
Detection	UV @ 305 nm	305 nm is the isosbestic point/maxima for the benzimidazole core, maximizing signal-to-noise.[1]
Run Time	35 Minutes	Sufficient to clear the highly retained thiadiazine impurity.[1]

## Mobile Phase Preparation

- Solution A (Buffer): Dissolve 1.4 g of and 0.5 g of in 1000 mL water. Adjust pH to 7.6 ± 0.1 with dilute

or NaOH. Filter through 0.45 µm nylon membrane.[1]

- Solution B (Organic): Acetonitrile : Methanol (80:20 v/v).[1] Note: Small methanol content modifies selectivity for polar impurities.[1]

## Gradient Program

Time (min)	% Solution A (Buffer)	% Solution B (Organic)	Phase Description
0.0	85	15	Initial Hold (Elutes polar degradants)
5.0	85	15	Isocratic Hold
20.0	40	60	Linear Ramp (Elutes Omeprazole & Sulfone)
28.0	20	80	Wash Step (Elutes Impurity 24)
30.0	85	15	Re-equilibration
35.0	85	15	End of Run

## Sample Preparation & Handling

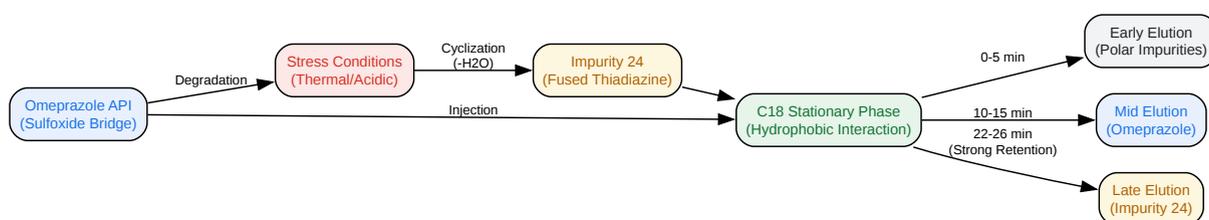
Critical Warning: Omeprazole is photosensitive and acid-sensitive.[1] All solutions must be prepared in amber glassware and analyzed within 24 hours.

- Diluent: 10 mM Phosphate Buffer pH 7.6 : Acetonitrile (70:30).[1] Do not use pure water or acidic solvents as diluent.[1]
- Stock Solution (Impurity 24): Prepare a 0.1 mg/mL stock of Impurity 24 in Methanol. Sonicate for 5 mins to ensure dissolution of the fused ring structure.
- Test Solution: Dissolve Omeprazole sample to a concentration of 0.5 mg/mL in Diluent.
- Spiked Recovery Solution: Spike the Test Solution with Impurity 24 Stock to a target concentration of 0.15% (ICH limit level).

## Visualization of Methodology

### Impurity Formation & Separation Logic

The following diagram illustrates the structural transformation leading to Impurity 24 and how the method separates it based on hydrophobicity.



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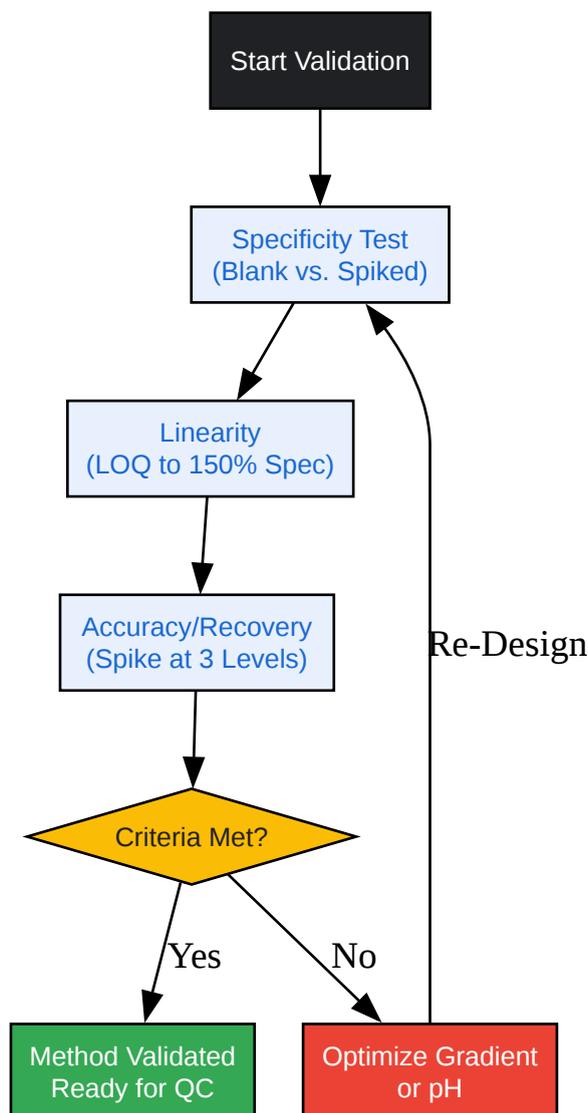
Caption: Figure 1: Formation pathway of Impurity 24 via cyclization and its chromatographic separation based on increased hydrophobicity relative to the parent API.[1]

### System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following acceptance criteria must be met before routine analysis.

Parameter	Acceptance Criteria	Scientific Rationale
Resolution ( )	> 2.0 between Omeprazole and Impurity 24	Ensures quantitative accuracy without peak tail overlap.
Tailing Factor ( )	< 1.5 for Impurity 24	Fused rings often tail due to silanol interactions; <1.5 confirms column quality.[1]
Theoretical Plates ( )	> 10,000	Indicates sufficient column efficiency for complex separation.[1]
% RSD (n=6)	< 2.0% for Area	Verifies injection precision and system stability.[1]
LOD / LOQ	0.03% / 0.05%	Must meet ICH Q3A reporting thresholds for unknown impurities.[1]

## Validation Workflow



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Caption: Figure 2: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) requirements for impurity profiling.

## Troubleshooting Guide

- Issue: Impurity 24 co-elutes with Omeprazole Sulfone.
  - Solution: Decrease the initial organic ratio in the gradient (e.g., start at 10% B instead of 15%). This flattens the gradient slope, increasing resolution in the mid-elution zone.[1]
- Issue: "Ghost Peaks" appearing late in the chromatogram.[1]

- Solution: Impurity 24 is highly retained.[1] Ensure the "Wash Step" (80% B) is held for at least 5 minutes to clear the column of any previous run carryover.[1]
- Issue: Peak broadening of Impurity 24.
  - Solution: This indicates poor solubility in the mobile phase.[1] Increase the Column Temperature to 30°C (do not exceed 30°C to protect API) or slightly increase flow rate to 1.2 mL/min.

## References

- European Pharmacopoeia (Ph.[1][3][4][5] Eur.). (11th Ed.).[1] Omeprazole Monograph 0942: Related Substances. Strasbourg, France: EDQM.[1] Retrieved from [\[Link\]](#)[1]
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